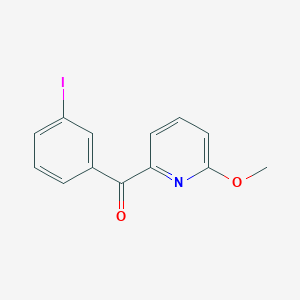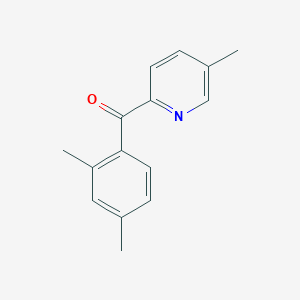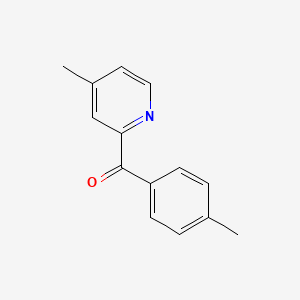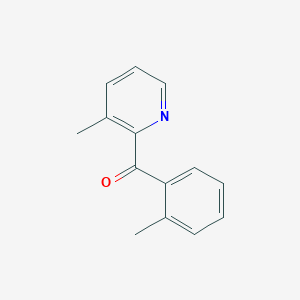
2-(3-ヨードベンゾイル)-6-メトキシピリジン
概要
説明
2-(3-Iodobenzoyl)-6-methoxypyridine: is an organic compound that features a pyridine ring substituted with a 3-iodobenzoyl group and a methoxy group
科学的研究の応用
2-(3-Iodobenzoyl)-6-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
Target of Action
A structurally similar compound, 6- (4- { [2- (3-iodobenzyl)-3-oxocyclohex-1-en-1-yl]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3 (2h)-one, has been reported to interact with the cgmp-inhibited 3’,5’-cyclic phosphodiesterase b in humans .
Mode of Action
A related compound, 2-amino-5- (5-bromo-2-hydroxy-3-iodobenzoyl)nicotinonitrile, has been reported to bind with the target protein mk-2 . This suggests that 2-(3-Iodobenzoyl)-6-methoxypyridine might also interact with its target in a similar manner.
Result of Action
The related compound 2-amino-5- (5-bromo-2-hydroxy-3-iodobenzoyl)nicotinonitrile has been reported to show potential binding with the target protein mk-2 . This suggests that 2-(3-Iodobenzoyl)-6-methoxypyridine might also exhibit similar effects.
生化学分析
Biochemical Properties
2-(3-Iodobenzoyl)-6-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. Additionally, 2-(3-Iodobenzoyl)-6-methoxypyridine can form complexes with proteins, influencing their structure and function .
Cellular Effects
The effects of 2-(3-Iodobenzoyl)-6-methoxypyridine on cellular processes are diverse and depend on the cell type and context. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may activate or inhibit specific signaling cascades, resulting in altered cellular responses. Furthermore, 2-(3-Iodobenzoyl)-6-methoxypyridine can impact cell proliferation, differentiation, and apoptosis, making it a valuable compound for studying cell biology .
Molecular Mechanism
At the molecular level, 2-(3-Iodobenzoyl)-6-methoxypyridine exerts its effects through various mechanisms. It can bind to target proteins or enzymes, altering their conformation and activity. This binding may result in enzyme inhibition or activation, depending on the specific interaction. Additionally, 2-(3-Iodobenzoyl)-6-methoxypyridine can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Iodobenzoyl)-6-methoxypyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Iodobenzoyl)-6-methoxypyridine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for experimental design .
Dosage Effects in Animal Models
The effects of 2-(3-Iodobenzoyl)-6-methoxypyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, 2-(3-Iodobenzoyl)-6-methoxypyridine can induce toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
2-(3-Iodobenzoyl)-6-methoxypyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites that can further influence biochemical processes. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(3-Iodobenzoyl)-6-methoxypyridine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation. Understanding the transport mechanisms is essential for predicting the compound’s effects in different cellular and tissue contexts .
Subcellular Localization
2-(3-Iodobenzoyl)-6-methoxypyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the precise mechanisms of action and potential therapeutic applications of 2-(3-Iodobenzoyl)-6-methoxypyridine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodobenzoyl)-6-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodobenzoic acid and 6-methoxypyridine.
Formation of 3-Iodobenzoyl Chloride: 3-Iodobenzoyl chloride is prepared by reacting 3-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The 3-iodobenzoyl chloride is then reacted with 6-methoxypyridine in the presence of a base such as pyridine or triethylamine to form 2-(3-Iodobenzoyl)-6-methoxypyridine.
Industrial Production Methods
Industrial production methods for 2-(3-Iodobenzoyl)-6-methoxypyridine would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(3-Iodobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzoyl derivatives.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
類似化合物との比較
Similar Compounds
2-Iodobenzyl Bromide: Similar in structure but with a bromide group instead of a methoxy group.
3-Iodobenzoyl Chloride: Similar in structure but lacks the pyridine ring.
2-Iodobenzoic Acid: Similar in structure but with a carboxylic acid group instead of a methoxy group.
特性
IUPAC Name |
(3-iodophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO2/c1-17-12-7-3-6-11(15-12)13(16)9-4-2-5-10(14)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKRNPCURVXYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















